molecular formula C27H25F6N3O2S B581815 N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoroMethyl)-BenzenesulfonaMide CAS No. 1253690-78-6

N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoroMethyl)-BenzenesulfonaMide

Cat. No. B581815
CAS RN: 1253690-78-6
M. Wt: 569.566
InChI Key: LGRUZVCMVOXKSN-SEMUBUJISA-N
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Description

“N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoroMethyl)-BenzenesulfonaMide” is a chemical compound with the molecular weight of 564.6 . It is a solid substance stored at refrigerator temperatures .


Molecular Structure Analysis

The InChI code for this compound is 1S/C28H26F6N4S/c1-2-16-15-38-10-8-17 (16)11-24 (38)25 (22-7-9-35-23-6-4-3-5-21 (22)23)37-26 (39)36-20-13-18 (27 (29,30)31)12-19 (14-20)28 (32,33)34/h2-7,9,12-14,16-17,24-25H,1,8,10-11,15H2, (H2,36,37,39)/t16-,17-,24-,25-/m0/s1 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 564.6 . The compound’s InChI code is 1S/C28H26F6N4S/c1-2-16-15-38-10-8-17 (16)11-24 (38)25 (22-7-9-35-23-6-4-3-5-21 (22)23)37-26 (39)36-20-13-18 (27 (29,30)31)12-19 (14-20)28 (32,33)34/h2-7,9,12-14,16-17,24-25H,1,8,10-11,15H2, (H2,36,37,39)/t16-,17-,24-,25-/m0/s1 .

Scientific Research Applications

Biological Activities of Cinchona Alkaloids

Cinchona alkaloids, from which the mentioned compound is structurally related, have been extensively studied for their diverse biological activities. Alkaloids such as Quinine, Quinidine, and others derived from the Cinchona bark have demonstrated significant anti-malarial properties. Beyond their well-known use in treating malaria, these compounds exhibit a spectrum of biological activities including anti-obesity, anti-cancer, anti-oxidant, anti-inflammatory, and anti-microbial effects. These properties highlight the potential of cinchona alkaloids and their derivatives in a wide range of therapeutic applications (Gurung & De, 2017); (Dubey & Singh, 2021).

Sulfonamide Derivatives and QSAR

Sulfonamide derivatives, to which the mentioned compound belongs, are crucial in the study of enzyme inhibition, particularly carbonic anhydrases. Quantitative structure-activity relationships (QSAR) of sulfonamides reveal that their inhibitory potency largely depends on the electronic properties of the sulfonamide group. These studies provide insights into designing more effective sulfonamide-based inhibitors for therapeutic applications (Gupta, 2003).

Application in Organic Light-Emitting Diodes (OLEDs)

While not directly related to the mentioned compound, studies on organic semiconductors, including BODIPY-based materials, indicate the potential application of organic compounds in OLEDs and other optoelectronic devices. This research area could encompass derivatives of cinchona alkaloids for creating new materials with specific photophysical properties (Squeo & Pasini, 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, and P352 .

properties

IUPAC Name

N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25F6N3O2S/c1-2-16-15-36-10-8-17(16)11-24(36)25(22-7-9-34-23-6-4-3-5-21(22)23)35-39(37,38)20-13-18(26(28,29)30)12-19(14-20)27(31,32)33/h2-7,9,12-14,16-17,24-25,35H,1,8,10-11,15H2/t16-,17-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRUZVCMVOXKSN-SEMUBUJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NS(=O)(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)NS(=O)(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25F6N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoroMethyl)-BenzenesulfonaMide

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